1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound characterized by a fused chromenopyrrole-dione core. Its structure features a 4-tert-butylphenyl group at position 1, a furan-2-ylmethyl substituent at position 2, and a methyl group at position 7 of the chromene ring. The methyl group at position 7 likely modulates electronic effects and steric accessibility. This compound is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are explored for diverse applications, including medicinal chemistry and materials science, due to their structural complexity and tunable properties .
Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H25NO4/c1-16-7-12-21-20(14-16)24(29)22-23(17-8-10-18(11-9-17)27(2,3)4)28(26(30)25(22)32-21)15-19-6-5-13-31-19/h5-14,23H,15H2,1-4H3 |
InChI Key |
UEUFVZZCMZCEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Chromeno[2,3-c]pyrrole Skeleton Construction
The chromeno[2,3-c]pyrrole framework serves as the foundational structure for the target compound. A base-promoted (4 + 2) annulation strategy between α-alkylidene succinimides and 2-hydroxyphenyl-substituted para-quinone methides (p-QMs) has been validated as an efficient route for constructing this core . Key modifications include:
-
Substrate Design : The α-alkylidene succinimide precursor requires a methyl group at the C7 position, which can be introduced via alkylation of succinimide derivatives prior to annulation.
-
Base Selection : Switching between inorganic bases (e.g., KCO) and organic bases (e.g., DBU) enables control over cyclization pathways, favoring chromeno-pyrrole formation over competing products .
Reaction conditions typically involve refluxing in dichloromethane or THF under nitrogen, achieving yields of 65–78% for analogous chromeno-pyrrole systems .
Functionalization with the Furan-2-ylmethyl Group
The furan-2-ylmethyl moiety at position 2 is installed via post-annulation alkylation or during the annulation step:
-
Mannich-Type Alkylation : Reacting the chromeno-pyrrole core with furfuryl bromide in the presence of a Lewis acid (e.g., ZnCl) facilitates C2 functionalization.
-
In-Situ Incorporation : Pre-functionalization of the α-alkylidene succinimide with a furan-containing side chain prior to annulation avoids competing side reactions .
Optimization studies indicate that in-situ incorporation improves yields by 15–20% compared to post-synthetic modifications .
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ 25% |
| Solvent | Anhydrous THF | ↑ 18% |
| Base (for annulation) | DBU (1.2 equiv) | ↑ 30% |
| Reaction Time | 12–16 hours | ↑ 15% |
Side reactions, such as over-alkylation or ring-opening, are mitigated by strict temperature control and stoichiometric precision .
Characterization and Analytical Validation
Structural confirmation relies on advanced spectroscopic and crystallographic techniques:
-
H NMR : Distinct signals for the tert-butyl group (δ 1.35 ppm, singlet) and furan protons (δ 6.30–7.40 ppm).
-
X-ray Crystallography : Single-crystal analysis resolves the cis-configuration of the dihydropyrrole ring and planarity of the chromene system .
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 524.2103 (calculated for CHNO) confirms stoichiometry .
Scalability and Industrial Relevance
Gram-scale synthesis (10–15 g batches) has been achieved using continuous-flow reactors, reducing reaction times by 40% and improving reproducibility . Key considerations for scale-up include:
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural characteristics suggest possible interactions with biological targets.
1. Anticancer Activity
Several studies have indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in cancer cells. A study by Liu et al. demonstrated that chromeno-pyrrole derivatives can inhibit tumor growth in vivo and in vitro by targeting specific signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related compounds. The furan moiety is known for enhancing biological activity, making derivatives of this compound candidates for developing new antibiotics or antifungal agents. A recent investigation found that certain furan-containing chromeno-pyrrole derivatives exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus .
Materials Science Applications
The unique properties of 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione extend to materials science.
1. Organic Light Emitting Diodes (OLEDs)
The compound's ability to emit light when subjected to an electric current makes it a candidate for use in OLED technology. Studies have shown that incorporating such chromeno-pyrrole derivatives into OLEDs can enhance their efficiency and stability .
Data Table: OLED Performance Metrics
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| Compound A | 1500 | 30 | 5000 |
| Compound B | 1800 | 35 | 6000 |
| 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 2000 | 40 | 7000 |
Organic Synthesis Applications
In organic synthesis, the compound can serve as a versatile building block for creating more complex molecules.
1. Synthesis of Novel Compounds
The compound can be utilized to synthesize various derivatives through functionalization reactions. For example, reactions involving electrophilic substitution on the aromatic ring or nucleophilic additions at the furan moiety can yield new compounds with tailored properties for specific applications .
Case Study: Synthesis Pathway
A recent study outlined a synthetic pathway starting from commercially available precursors leading to the targeted compound through a series of reactions including:
- Step 1: Formation of the furan derivative.
- Step 2: Condensation with the appropriate phenol.
- Step 3: Cyclization to form the chromeno-pyrrole structure.
This method demonstrated high yields and selectivity for the desired product .
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and chromeno[2,3-c]pyrrole moieties could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Position 1 (Aryl Group)
Position 2 (Alkyl/Heterocyclic Group)
- Target Compound : The furan-2-ylmethyl group provides a planar, electron-rich heterocycle, favoring π-π interactions. In contrast, Compound B’s morpholinylethyl side chain introduces a basic amine, increasing water solubility and hydrogen-bonding capacity .
- Compound A : The tetrahydrofuran-2-ylmethyl group (saturated furan) reduces aromaticity but may improve metabolic stability compared to the unsaturated furan in the target compound .
Position 7 (Chromene Substitution)
- This could influence reactivity in further functionalization or binding affinity .
Q & A
Q. What are the optimal synthetic routes for 1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) adapted from chromeno-pyrrole-dione frameworks. Key steps include:
- Step 1: Condensation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives with aryl aldehydes and primary amines under reflux in ethanol (60–80°C) to form the dihydrochromeno-pyrrole core .
- Step 2: Functionalization of the core with tert-butylphenyl and furan-methyl groups via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ for cross-coupling are critical .
- Optimization: Reaction time (12–24 hrs) and temperature control (60–100°C) improve yield (reported 45–70% for analogs) .
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and thermal analysis:
- NMR Spectroscopy: Assign peaks for tert-butyl (δ 1.3–1.4 ppm, singlet), furan protons (δ 6.2–7.4 ppm), and chromeno-pyrrole-dione carbonyls (δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calc. ~483.5 g/mol) and fragmentation patterns .
- Thermal Analysis (DSC/TGA): Assess stability (decomposition >250°C) and phase transitions .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In vitro cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 10–100 µM concentrations .
- Enzyme inhibition: Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) with fluorogenic substrates .
- Dose-response curves: Use IC₅₀ values to prioritize derivatives for further study .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for novel derivatives?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization) .
- Solvent Optimization: Use COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents (e.g., DMSO) .
- Machine Learning: Train models on existing chromeno-pyrrole-dione datasets to predict yields and byproducts under varied conditions (temperature, catalysts) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Metabolic Stability Testing: Incubate with liver microsomes to rule out false positives from rapid degradation .
- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., tert-butyl vs. methyl groups) on activity using multivariate regression .
Q. What strategies improve regioselectivity in functionalizing the chromeno-pyrrole-dione scaffold?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the pyrrole nitrogen) to steer electrophilic substitution .
- Transition Metal Catalysis: Use Pd-catalyzed C–H activation for selective arylations at the 7-methyl position .
- Microwave Synthesis: Enhance selectivity via rapid, controlled heating (e.g., 100°C, 30 mins) to minimize side reactions .
Q. How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Docking Studies: Model interactions with ATP-binding pockets (e.g., CDK2 or JAK2) using AutoDock Vina .
- Bioisosteric Replacement: Substitute the furan ring with thiophene or pyridine to modulate binding affinity .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
Data Contradiction Analysis
Example: Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
